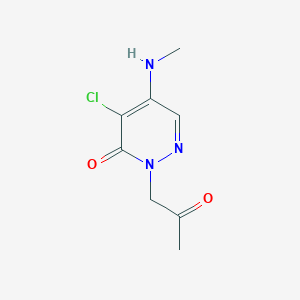

4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone

Description

4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro group, a methylamino group, and an oxopropyl group attached to a pyridazinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

4-chloro-5-(methylamino)-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-5(13)4-12-8(14)7(9)6(10-2)3-11-12/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOERPYPRUUSGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable pyridazinone derivative.

Chlorination: Introduction of the chloro group is achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Amination: The methylamino group is introduced via amination reactions, often using methylamine under controlled conditions.

Oxopropylation: The oxopropyl group is added through a reaction with a suitable oxo compound, such as acetone, under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert it to lower oxidation state compounds.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

Efficacy Against Weeds

Research has demonstrated that norflurazon is effective against a wide range of grass and broadleaf weeds. It is particularly useful in controlling species such as Amaranthus, Echinochloa, and Cyperus spp. Field studies indicate that applications of norflurazon can significantly reduce weed biomass and enhance crop yield by minimizing competition for resources .

| Weed Species | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Amaranthus spp. | 85 | 1.0 |

| Echinochloa spp. | 90 | 1.5 |

| Cyperus spp. | 75 | 1.2 |

Toxicity Studies

Norflurazon has been subjected to various toxicity assessments to evaluate its environmental impact, particularly on aquatic ecosystems. Studies have shown that exposure to norflurazon can lead to adverse effects on non-target aquatic plants such as Lemna minor (duckweed), with observed no-observed-effect concentrations (NOEC) and lowest-observed-effect concentrations (LOEC) indicating significant phytotoxicity at low concentrations .

Case Study: Aquatic Toxicity

In a controlled laboratory setting, duckweed was exposed to varying concentrations of norflurazon over a 15-day period. The results indicated that concentrations above 0.025 mg/L resulted in tissue necrosis and significant weight loss in the plants:

| Concentration (mg/L) | Fresh Weight (g) | Effect |

|---|---|---|

| Control | 0.164 | No effect |

| 0.05 | 0.156 | Minor necrosis |

| 0.1 | 0.148 | Moderate necrosis |

| 0.25 | 0.090 | Severe necrosis |

Role in Plant Physiology

Research has also focused on the biochemical pathways influenced by norflurazon beyond herbicidal activity. Its impact on aflatoxin production by Aspergillus flavus and A. parasiticus has been investigated, revealing that norflurazon can inhibit aflatoxin biosynthesis under certain conditions, which is crucial for food safety and agricultural practices .

Inhibition of Fungal Growth

Studies indicate that norflurazon may serve as a potential agent for managing fungal pathogens in crops due to its inhibitory effects on their growth and toxin production:

| Fungal Species | Inhibition (%) | Concentration (mg/L) |

|---|---|---|

| Aspergillus flavus | 70 | 0.5 |

| Aflatoxin-producing strains | 85 | 1.0 |

Mechanism of Action

The mechanism of action of 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-5-(amino)-2-(2-oxopropyl)-3(2H)-pyridazinone

- 4-chloro-5-(methylamino)-2-(2-oxobutyl)-3(2H)-pyridazinone

- 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyrimidinone

Uniqueness

4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or therapeutic potentials.

Biological Activity

4-Chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is a pyridazinone derivative that has attracted attention for its potential biological activities. This compound has been studied for its effects on various biological targets, including its role as an inhibitor of monoamine oxidase (MAO), which is crucial in neurodegenerative disease research. This article synthesizes available data on the biological activity of this compound, presenting findings from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone can be represented as follows:

- Molecular Formula : C_9H_10ClN_3O

- Molecular Weight : 213.65 g/mol

The biological activity of this compound primarily revolves around its interaction with monoamine oxidase enzymes. Monoamine oxidases (MAO-A and MAO-B) are critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which is beneficial in treating conditions like depression and neurodegenerative disorders.

Table 1: Inhibitory Activity Against MAO Enzymes

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-Chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | 1.57 | 0.013 | High |

Research Findings

Recent studies have demonstrated that 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone exhibits potent inhibitory effects on MAO-B, with an IC50 value significantly lower than that for MAO-A, indicating a preference for MAO-B inhibition. This selectivity is crucial for developing treatments for diseases like Alzheimer’s, where elevated levels of monoamines can improve cognitive function.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of oxidative stress. The results indicated that treatment with the compound led to a reduction in reactive oxygen species (ROS) production and improved cell viability in neuronal cell lines.

Cytotoxicity Assessment

The cytotoxic effects of 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone were evaluated using L929 fibroblast cells. The compound showed low cytotoxicity across various concentrations, with an IC50 value indicating minimal adverse effects on healthy cells.

Table 2: Cytotoxicity Data

| Concentration (µM) | % Cell Viability |

|---|---|

| 1 | 95 |

| 10 | 90 |

| 50 | 70 |

| 100 | 30 |

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone with MAO-B. The docking scores suggest strong interactions with key amino acid residues within the active site, supporting its role as a competitive inhibitor.

Q & A

Q. What are the recommended methods for synthesizing and purifying norflurazon?

Norflurazon is synthesized via nucleophilic substitution and cyclization reactions typical of pyridazinone derivatives. Key steps include:

- Chlorination : Introduce chlorine at the 4-position of the pyridazinone ring using POCl₃ or SOCl₂ under reflux .

- Amine substitution : React with methylamine to substitute the 5-position amino group .

- Trifluoromethylphenyl addition : Couple the 2-position with 3-(trifluoromethyl)phenyl via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .

- Purification : Recrystallize from acetone or ethanol to achieve >98% purity, verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural identity of norflurazon?

Use a combination of analytical techniques:

- NMR : Compare ¹H/¹³C NMR spectra to reference data (e.g., δ 7.8 ppm for aromatic protons, δ 160 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 304.0 (theoretical 303.67) using ESI-MS .

- FT-IR : Identify characteristic peaks for C=O (1680 cm⁻¹) and NH (3300 cm⁻¹) .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry (monoclinic space group P2₁/c) .

Q. What solubility properties should inform experimental design?

Norflurazon has low aqueous solubility (10.5 ppm at 25°C) , necessitating organic solvents (e.g., acetone, DMSO) for stock solutions. For in planta studies, emulsify using Tween-20 (0.1% v/v) to enhance bioavailability . Note discrepancies in reported melting points (177–184°C) due to polymorphic forms; differential scanning calorimetry (DSC) is advised for batch-specific characterization .

Advanced Research Questions

Q. How can the dual mode of action (photosynthesis inhibition and chloroplast disruption) be experimentally distinguished?

- Photosynthesis assays : Measure Hill reaction inhibition in isolated chloroplasts (e.g., spinach) using DCIP reduction at 600 nm . Compare IC₅₀ values to pyrazon (baseline pyridazinone herbicide) .

- Chloroplast development studies : Treat etiolated seedlings (e.g., Arabidopsis) and monitor plastid ultrastructure via TEM. Norflurazon induces prolamellar body disassembly, distinct from pyrazon’s effects .

- Mutant analysis : Use Arabidopsis mutants deficient in carotenoid biosynthesis (e.g., aba1) to isolate chloroplast-specific effects .

Q. What methodologies resolve contradictions in reported metabolic pathways?

Norflurazon is metabolized to desmethyl norflurazon (4-chloro-5-amino derivative) in plants . To address discrepancies:

- Isotopic labeling : Apply ¹⁴C-labeled norflurazon to cotton (Gossypium hirsutum) and track metabolites via radio-TLC/autoradiography .

- LC-MS/MS : Quantify desmethyl metabolite using MRM transitions (m/z 289→154 for norflurazon; m/z 275→140 for metabolite) .

- Enzyme inhibition : Co-treat with cytochrome P450 inhibitors (e.g., malathion) to confirm oxidative N-demethylation as the primary pathway .

Q. How can environmental fate studies be designed to assess soil persistence?

- Soil column leaching : Apply norflurazon (1 ppm) to loamy sand and analyze leachate by GC-ECD. Low mobility (Koc = 1200 L/kg) suggests adsorption to organic matter .

- Photodegradation : Exclude aqueous solutions to UV light (λ=254 nm) and quantify degradation products via HPLC-PDA. Major products include 4-chloro-5-hydroxy derivatives .

- Microbial degradation : Incubate with soil microbiota (30°C, 60% WHC) and monitor via qPCR targeting p450 genes .

Q. What strategies identify resistance mechanisms in weeds?

- Dose-response assays : Compare ED₅₀ values in resistant vs. susceptible Amaranthus populations. Resistance ratios >10 indicate target-site mutations .

- Sequencing : Amplify psbA (photosystem II D1 protein) and HPPD (carotenoid biosynthesis) genes to detect mutations (e.g., Ser264Gly in psbA) .

- Enzyme kinetics : Purify acetolactate synthase (ALS) and measure Ki values; reduced affinity suggests altered binding sites .

Q. How can residue analysis be optimized for regulatory compliance?

- Sample preparation : Extract plant tissues with acetonitrile (QuEChERS method), clean up using C18 SPE cartridges .

- Detection : Employ UPLC-MS/MS with a HILIC column for polar metabolites. Validate LOD (0.01 ppm) and LOQ (0.05 ppm) per EPA 180.356 guidelines .

- Matrix effects : Spike recovery tests (70–120%) in cottonseed matrices to correct ion suppression .

Q. What experimental models elucidate carotenoid biosynthesis inhibition?

- Algal assays : Treat Chlamydomonas reinhardtii with norflurazon (0.1–10 µM) and quantify phytoene accumulation via HPLC (λ=286 nm) .

- Enzyme inhibition : Test recombinant phytoene desaturase (PDS) activity in vitro; IC₅₀ values <1 µM confirm potency .

- Transcriptomics : Profile Arabidopsis treated with norflurazon using RNA-seq to identify downregulated carotenoid genes (e.g., PSY, PDS) .

Q. How are discrepancies in physicochemical data reconciled for QSAR modeling?

- Data curation : Compile experimental values from handbooks (e.g., Handbook of Aqueous Solubility Data ) and prioritize peer-reviewed studies over vendor data.

- In silico prediction : Use EPI Suite to calculate logP (2.8) and compare with experimental logP (2.5–3.0). Adjust models using Abraham solvation parameters .

- Sensitivity analysis : Rank parameters (e.g., solubility, Kow) by impact on bioactivity predictions to prioritize empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.